2-Bromo-6-cyclobutoxypyridine
Description
2-Bromo-6-cyclobutoxypyridine is a chemical compound belonging to the class of organic compounds known as halopyridines. It features a pyridine ring substituted with a bromine atom at the second position and a cyclobutoxy group at the sixth position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-bromo-6-cyclobutyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-2-6-9(11-8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBNPYQELNBTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671677 | |
| Record name | 2-Bromo-6-(cyclobutyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891842-80-1 | |
| Record name | 2-Bromo-6-(cyclobutyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-cyclobutoxypyridine can be synthesized through several synthetic routes. One common method involves the halogenation of 6-cyclobutoxypyridine using bromine in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere and controlled temperature to ensure the selective substitution of the bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-cyclobutoxypyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: The oxidation of this compound can yield this compound oxide.
Reduction: Reduction reactions can produce this compound hydride.
Substitution: Substitution reactions can result in the formation of various substituted pyridines, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2-Bromo-6-cyclobutoxypyridine is recognized for its potential as a building block in the synthesis of new pharmaceutical compounds. Its unique structural configuration allows it to interact with various biological targets, making it a candidate for developing drugs that target specific pathways involved in diseases such as cancer and infections.
- Antimicrobial Activity : Research indicates that pyridine derivatives often exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : Preliminary investigations suggest that this compound may act as an inhibitor for certain enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Materials Science
Development of Advanced Materials
The compound's structural characteristics make it suitable for the development of advanced materials. Research has explored its use in creating organic semiconductors and liquid crystals, which are essential for electronic applications.
| Application | Description |
|---|---|
| Organic Semiconductors | Utilized in the development of materials for electronic devices. |
| Liquid Crystals | Investigated for potential use in display technologies. |
Chemical Biology
Biochemical Probes
In chemical biology, this compound serves as a biochemical probe to study interactions with biomolecules. Its ability to bind to various receptors and enzymes opens avenues for understanding biological pathways and mechanisms.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions due to the presence of the bromine atom. The compound's reactivity allows it to participate in further chemical modifications, enhancing its utility in organic synthesis.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of pyridine compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could have similar effects .
- Enzyme Interaction Studies : Initial findings indicate that this compound may influence drug metabolism pathways by interacting with cytochrome P450 enzymes, which are critical for the metabolism of many drugs .
- Material Development Research : Investigations into the use of this compound in liquid crystal displays have shown promising results, indicating its potential application in next-generation electronic devices .
Mechanism of Action
The mechanism by which 2-Bromo-6-cyclobutoxypyridine exerts its effects depends on the specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-6-cyclobutoxypyridine is similar to other halopyridines, such as 2-bromo-5-cyclobutoxypyridine and 2-bromo-4-cyclobutoxypyridine. its unique substitution pattern at the 6-position distinguishes it from these compounds. The presence of the cyclobutoxy group at the 6-position provides distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2-Bromo-6-cyclobutoxypyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's pharmacological profile.
Chemical Structure and Synthesis
This compound (C9H10BrNO) features a bromine atom at the 2-position and a cyclobutoxy group at the 6-position of the pyridine ring. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and cyclization processes.
Synthesis Methods
- Nucleophilic Substitution : Reaction of 2-bromo-6-pyridinol with cyclobutanol under basic conditions.
- Cyclization : Use of cyclobutane derivatives in the presence of appropriate catalysts.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit a range of antimicrobial activities. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound can inhibit bacterial growth effectively at low concentrations.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Candida albicans | 45 |
Antiviral Activity
In light of the COVID-19 pandemic, the search for antiviral agents has intensified. Pyridine compounds have been noted for their potential against viral infections. Preliminary studies suggest that this compound may exhibit antiviral properties, although specific data on its efficacy against SARS-CoV-2 is still emerging.
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Studies indicate that the compound can induce apoptosis in cancer cells, with notable effects observed in:
- MCF-7 (breast cancer)
- HCT-116 (colorectal cancer)
The IC50 values for these cell lines were found to be significantly lower than those for non-cancerous cells, highlighting its selective toxicity towards tumor cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25 |
| HCT-116 | 30 |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Soukup et al. evaluated various pyridinium salts, including derivatives of this compound. The results demonstrated broad-spectrum antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Research : In an investigation published in Pharmaceutical Chemistry Journal, researchers assessed the cytotoxicity of several pyridine derivatives. The study found that compounds similar to this compound exhibited significant growth inhibition in human cancer cell lines .
- Antiviral Potential : A recent review highlighted the need for novel antiviral agents during the COVID-19 pandemic. While specific data on this compound is limited, its structural similarity to known antiviral compounds suggests potential efficacy against viral targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
